Cascarin

Descripción general

Descripción

Cascarin is a natural compound that belongs to the flavonoid family. It is found in various plants, including Cascara sagrada, Rhamnus purshiana, and Frangula purshiana. This compound has been studied extensively for its potential therapeutic and environmental applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Cascarin typically involves the extraction from natural sources such as Cascara sagrada. The extraction process includes drying the plant material, followed by solvent extraction using ethanol or methanol. The extract is then purified using chromatographic techniques to isolate this compound.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant sources. The process includes harvesting the plant material, drying, and solvent extraction. The crude extract is then subjected to purification processes such as column chromatography and crystallization to obtain pure this compound.

Análisis De Reacciones Químicas

Types of Reactions: Cascarin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reduction of this compound can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions involving this compound often use halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted this compound compounds with various functional groups.

Aplicaciones Científicas De Investigación

Chemistry

Cascarin serves as a precursor in the synthesis of various flavonoid derivatives. This capability is essential for researchers looking to develop new compounds with potential therapeutic benefits or enhanced properties. The synthesis process typically involves extraction from natural sources, followed by purification techniques such as chromatography.

Biology

Research indicates that this compound possesses significant antioxidant properties. It plays a crucial role in protecting cells from oxidative stress by scavenging free radicals. This mechanism is vital in studies focusing on cellular health and longevity.

Medicine

This compound has potential therapeutic applications, particularly in the following areas:

- Anti-inflammatory Properties : Studies suggest that this compound can modulate inflammatory pathways, making it a candidate for treating various inflammatory conditions.

- Anticancer Effects : Preliminary research indicates that this compound may inhibit cancer cell proliferation, positioning it as a potential agent in cancer therapy.

- Laxative Agent : Historically, this compound has been used to address constipation, often included in formulations alongside other natural ingredients like prune concentrate.

Industry

In industrial applications, this compound is utilized for:

- Natural Dyes : Its pigment properties make it suitable for use in the formulation of natural dyes.

- Food and Cosmetic Additives : Due to its antioxidant properties, it is incorporated into food products and cosmetics to enhance shelf life and stability.

Case Study 1: Therapeutic Use in Constipation

A study explored the effectiveness of this compound when combined with prune concentrate as a laxative agent. The findings indicated improved bowel movement frequency among participants, showcasing its utility in gastrointestinal health management.

Case Study 2: Antioxidant Properties

Research conducted on cell cultures demonstrated that this compound significantly reduced markers of oxidative stress when exposed to free radicals. This study underscores its potential role as a protective agent against cellular damage.

Case Study 3: Industrial Application

An industrial trial assessed the use of this compound as a natural dye in food products. Results showed that products containing this compound maintained their color integrity over time while also benefiting from its antioxidant properties, enhancing product appeal and shelf life.

Mecanismo De Acción

The mechanism of action of Cascarin involves its interaction with various molecular targets and pathways. This compound exerts its effects primarily through its antioxidant activity, which involves scavenging free radicals and reducing oxidative stress. It also modulates signaling pathways related to inflammation and cell proliferation, contributing to its anti-inflammatory and anticancer properties .

Comparación Con Compuestos Similares

- Quercetin

- Kaempferol

- Myricetin

Comparison: Cascarin is unique due to its specific structural features and its presence in certain plant species. While compounds like Quercetin, Kaempferol, and Myricetin also belong to the flavonoid family and share similar antioxidant properties, this compound’s distinct molecular structure and its specific sources make it a valuable compound for targeted research and applications .

Actividad Biológica

Cascarin is a naturally occurring anthraquinone derivative, primarily recognized for its diverse biological activities. This article delves into the various aspects of this compound's biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

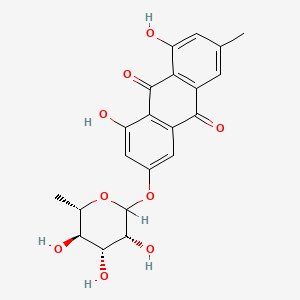

Chemical Structure and Properties

This compound, along with other anthraquinones, features a core structure that contributes to its biological activities. The basic structure includes two benzene rings joined by a three-carbon chain with two carbonyl groups. This configuration allows for interactions with biological molecules, influencing its pharmacological effects.

Pharmacological Activities

This compound exhibits a range of biological activities, which can be categorized as follows:

- Antioxidant Activity : this compound has demonstrated significant antioxidant properties. In studies, it has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related damage in cells .

- Anti-inflammatory Effects : Research indicates that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests its potential use in treating inflammatory conditions .

- Antimicrobial Activity : this compound has been evaluated for its antimicrobial properties against various pathogens. It has shown effectiveness against skin-resident microorganisms, indicating potential applications in dermatological formulations .

- Cathartic Effects : Traditionally, this compound has been utilized for its laxative properties. It acts on the intestinal tract to stimulate bowel movements, making it useful in treating constipation .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Radical Scavenging : this compound's chemical structure allows it to donate electrons to free radicals, neutralizing them and reducing oxidative stress.

- Inhibition of Inflammatory Pathways : this compound modulates signaling pathways involved in inflammation, particularly by inhibiting NF-kB activation and reducing nitric oxide (NO) production in macrophages .

- Microbial Inhibition : The compound disrupts microbial cell membranes or inhibits metabolic pathways essential for microbial survival, leading to reduced growth of pathogens .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various applications:

- A study examining the antioxidant capacity of this compound reported an IC50 value (the concentration required to inhibit 50% of the free radicals) comparable to standard antioxidants like ascorbic acid. The results indicated an IC50 value of approximately 899 μM for this compound .

- In a clinical evaluation focusing on inflammatory conditions, this compound was administered to patients suffering from chronic inflammatory diseases. The results indicated a significant reduction in inflammatory markers post-treatment, demonstrating its therapeutic potential .

Comparative Biological Activity

To provide a clearer understanding of this compound's activity relative to other anthraquinones, the following table summarizes key biological activities:

| Compound | Antioxidant Activity | Anti-inflammatory Activity | Antimicrobial Activity | Cathartic Effect |

|---|---|---|---|---|

| This compound | High | Moderate | High | Yes |

| Emodin | Very High | High | Moderate | Yes |

| Rhein | Moderate | Moderate | High | Yes |

Propiedades

IUPAC Name |

1,8-dihydroxy-3-methyl-6-[(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O9/c1-7-3-10-14(12(22)4-7)18(26)15-11(17(10)25)5-9(6-13(15)23)30-21-20(28)19(27)16(24)8(2)29-21/h3-6,8,16,19-24,27-28H,1-2H3/t8-,16-,19+,20+,21?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTTVUKLWJFJOHO-NXTHJCGOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC3=C(C(=C2)O)C(=O)C4=C(C3=O)C=C(C=C4O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H](C(O1)OC2=CC3=C(C(=C2)O)C(=O)C4=C(C3=O)C=C(C=C4O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401031905 | |

| Record name | Frangulin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401031905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69686-05-1, 60529-33-1 | |

| Record name | 3-[(6-Deoxy-L-mannopyranosyl)oxy]-1,8-dihydroxy-6-methyl-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69686-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Frangulin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060529331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Frangulin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069686051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Frangulin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401031905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[(6-deoxy-L-mannopyranosyl)oxy]-1,8-dihydroxy-6-methylanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.327 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 60529-33-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What are the primary therapeutic applications of Cascarin highlighted in the research?

A1: The research primarily focuses on this compound's use as a laxative agent, particularly for addressing constipation. One study mentions its inclusion in a preparation alongside prune concentrate for this purpose . Another study mentions its presence in a cough syrup formulation, suggesting its potential use in addressing bronchial conditions .

Q2: The research mentions potential toxicity associated with a related compound, Phenolphthalein. Are there any documented toxicity concerns related to this compound itself within these papers?

A2: While one paper discusses Phenolphthalein's potential to cause intestinal irritation and diarrhea at specific doses , the provided research does not directly address this compound's toxicity profile. Further research is needed to fully understand the safety profile of this compound.

Q3: Can you elaborate on the formulations mentioned in the research that incorporate this compound?

A3: The research describes two formulations containing this compound:

- Cough Syrup: This formulation, named "Syrup Cocillana Compound," includes this compound alongside other ingredients like Tincture of Cocillana, Tincture of Euphorbia Pilulifera, Syrup of Wild Lettuce, and Diamorphine Hydrochloride . The presence of this compound suggests its potential role in addressing constipation, a possible side effect of some cough syrups.

- Constipation Relief: This preparation combines this compound with prune concentrate, aiming to alleviate constipation . The combination of these ingredients suggests a synergistic effect targeting different aspects of constipation relief.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.